molecular formula C14H18Cl3NO2 B3976963 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol

1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol

Cat. No. B3976963
M. Wt: 338.7 g/mol
InChI Key: PARURLGTYFRKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol, commonly known as PTCP, is a chemical compound that has attracted significant attention due to its potential applications in scientific research. PTCP is a selective inhibitor of protein phosphatase 1 (PP1), an enzyme that plays a crucial role in various cellular processes, including signal transduction, gene expression, and cell division.

Mechanism of Action

PTCP binds to the catalytic subunit of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol and inhibits its activity by inducing a conformational change that prevents the binding of substrates. The selectivity of PTCP for 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol is due to the presence of a piperidine ring that fits into a hydrophobic pocket in the 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol catalytic subunit. The inhibition of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol by PTCP results in the activation of downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects
PTCP has been shown to induce apoptosis in cancer cells by activating the p38 MAPK pathway and inhibiting the Akt pathway. Additionally, PTCP has been shown to enhance the efficacy of chemotherapy drugs by inhibiting the DNA repair pathway. In non-cancerous cells, PTCP has been shown to induce autophagy, a process that degrades damaged organelles and proteins, and to enhance the DNA damage response.

Advantages and Limitations for Lab Experiments

PTCP is a potent and selective inhibitor of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol, making it a valuable tool for studying the role of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol in various cellular processes. However, PTCP has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments. Additionally, the use of PTCP in vivo requires careful consideration of its toxicity and pharmacokinetics.

Future Directions

The development of PTCP analogs with improved solubility and stability could enhance its efficacy and reproducibility in experiments. Additionally, the identification of new targets of PTCP could provide new insights into the role of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol in various cellular processes. The use of PTCP in combination with other drugs could also enhance its therapeutic potential in cancer and other diseases. Finally, the development of new methods for the delivery of PTCP in vivo could improve its efficacy and reduce its toxicity.

Scientific Research Applications

1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the development of selective 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol inhibitors such as PTCP has the potential to provide new therapeutic options for these diseases. PTCP has been shown to inhibit the growth of cancer cells in vitro and in vivo and to enhance the efficacy of chemotherapy drugs. Additionally, PTCP has been used to study the role of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol in various cellular processes, including mitosis, DNA damage response, and autophagy.

properties

IUPAC Name

1-piperidin-1-yl-3-(2,4,6-trichlorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl3NO2/c15-10-6-12(16)14(13(17)7-10)20-9-11(19)8-18-4-2-1-3-5-18/h6-7,11,19H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARURLGTYFRKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=C(C=C(C=C2Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.